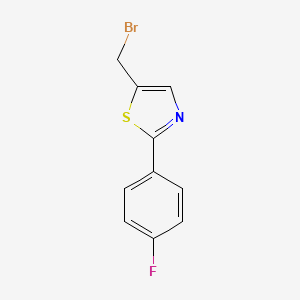

5-(Bromomethyl)-2-(4-fluorophenyl)thiazole

Description

Overview of Thiazole (B1198619) Chemistry in Academic Research

Thiazole, a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom, is a fundamental building block in drug discovery. jetir.orgwisdomlib.orgresearchgate.net Its derivatives are known to exhibit a vast spectrum of pharmacological activities. This structural motif is present in numerous widely used drugs, including the antimicrobial Sulfathiazole and the antiretroviral Ritonavir. bohrium.comnih.gov The versatility of the thiazole nucleus allows it to serve as a scaffold for developing new molecules with improved potency and better pharmacokinetic profiles to combat challenges like drug resistance. bohrium.com

Academic research has extensively documented the diverse biological activities associated with the thiazole core. These activities include, but are not limited to, anticancer, antimicrobial, antifungal, anti-inflammatory, antimalarial, and antiviral properties. nih.govwisdomlib.orgnih.gov The broad utility of this scaffold has spurred continuous research into new synthetic methodologies for its creation and functionalization. One of the most classic and common methods for synthesizing the thiazole ring is the Hantzsch thiazole synthesis, which typically involves the condensation reaction between an α-halocarbonyl compound and a thioamide. researchgate.netresearchgate.net The ongoing exploration of thiazole chemistry continues to yield novel compounds with significant potential in various therapeutic areas. jetir.orgglobalresearchonline.net

| Biological Activity of Thiazole Derivatives | Examples of Research Focus | Reference |

|---|---|---|

| Anticancer | Inhibition of specific kinases, cytotoxicity against various cancer cell lines (e.g., breast, colon). | researchgate.netwisdomlib.orgnih.govnih.gov |

| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria, including multi-drug resistant strains. | jetir.orgnih.govnih.gov |

| Antifungal | Efficacy against pathogens such as Candida albicans. | jetir.orgmdpi.com |

| Antiviral | Activity against viruses such as the yellow fever virus. | wisdomlib.orgnih.gov |

| Anti-inflammatory | Development of novel anti-inflammatory agents. | jetir.orgnih.govmdpi.com |

| Antimalarial | Design of new therapeutic agents against Plasmodium falciparum. | wisdomlib.orgnih.gov |

Rationale for Investigating Halogenated and Alkylated Thiazole Scaffolds

The functionalization of the core thiazole ring is a key strategy in medicinal chemistry to fine-tune the properties of a molecule. The introduction of halogen atoms and reactive alkyl groups are two powerful approaches used to modulate biological activity and create synthetic handles for further diversification.

Halogenation: The incorporation of halogens—particularly fluorine, chlorine, and bromine—onto the thiazole scaffold or its substituents can profoundly influence a molecule's physicochemical properties.

Modulation of Electronic Properties: Fluorine, being the most electronegative element, can alter a molecule's acidity, basicity, and dipole moment, which can enhance binding interactions with biological targets. bohrium.com

Increased Metabolic Stability: The substitution of a hydrogen atom with fluorine can block sites of metabolic oxidation. For instance, fluorination of the benzothiazole (B30560) ring in certain anticancer agents has been shown to prevent metabolic hydroxylation, thereby improving the compound's stability and pharmacological profile. bohrium.com

Enhanced Bioactivity: Structure-activity relationship (SAR) studies have frequently shown that a para-halogen-substituted phenyl ring attached to the thiazole nucleus is crucial for potent biological activity in several classes of compounds, including those with anticonvulsant properties. nih.gov

Alkylation (Bromomethyl Group): The introduction of a bromomethyl (-CH2Br) group at the 5-position of the thiazole ring transforms the molecule into a versatile synthetic intermediate.

Reactive Synthetic Handle: The bromomethyl group is an excellent electrophile, making it highly susceptible to nucleophilic substitution. This allows for the straightforward introduction of a wide variety of other functional groups (e.g., amines, alcohols, thiols, cyanides).

Facilitation of SAR Studies: This reactivity is exploited to generate large libraries of derivatives from a common precursor, which is essential for exploring the structure-activity relationships of a new chemical series.

Key Intermediate in Multi-step Syntheses: Research has demonstrated the use of N-bromosuccinimide (NBS) to perform free-radical bromination on a methyl group attached to the thiazole ring, creating the bromomethyl intermediate. nih.gov This intermediate can then be used in subsequent reactions, such as the Arbuzov or Wittig-Horner reactions, to construct more complex molecular architectures. nih.gov

| Functional Group | Rationale for Incorporation | Example Application in Research |

|---|---|---|

| 4-Fluorophenyl | Enhances metabolic stability; modulates electronic properties for improved target binding. | Used in the design of kinase inhibitors and other bioactive agents. bohrium.comnih.gov |

| 4-Bromophenyl | Serves as a common substituent in bioactive thiazoles; can be used in cross-coupling reactions. | Core structure in a series of novel antimicrobial and anticancer agents. nih.gov |

| 5-Bromomethyl | Provides a reactive site for nucleophilic substitution, enabling chemical diversification. | Used as a key intermediate in the synthesis of thiazole-based stilbene (B7821643) analogs as Topoisomerase IB inhibitors. nih.gov |

Specific Focus on 5-(Bromomethyl)-2-(4-fluorophenyl)thiazole as a Research Target

The compound this compound is a strategically designed molecule that embodies the principles of modern medicinal chemistry and synthetic design. It integrates three key structural features onto a single scaffold: the biologically privileged thiazole ring, a halogenated phenyl substituent, and a reactive alkylating group.

The rationale for its investigation is not primarily as a final, biologically active product, but rather as a high-value, versatile building block for the synthesis of novel, more complex molecules.

The 2-(4-fluorophenyl)thiazole (B3070699) core is a well-established motif in compounds designed for biological screening. The fluorophenyl group imparts favorable properties, such as metabolic resistance and specific binding interactions, as seen in various research programs targeting novel therapeutics. mdpi.comnih.gov

The 5-(bromomethyl) functional group is the molecule's key feature for chemical elaboration. Its reactivity allows synthetic chemists to readily attach a diverse array of chemical moieties at this position. This capability is critical for constructing libraries of compounds needed to systematically probe the structural requirements for a desired biological effect, such as anticancer or antimicrobial activity.

In essence, this compound serves as a pivotal intermediate. Its synthesis allows researchers to access a wide range of derivatives that would otherwise be difficult to prepare. For example, similar structures like 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazoles have been synthesized and used as precursors to novel Topoisomerase inhibitors, demonstrating the power of this synthetic strategy. nih.gov Therefore, this specific compound is a primary target for researchers aiming to discover new lead compounds in drug development programs by enabling the rapid and efficient creation of molecular diversity.

Structure

3D Structure

Properties

Molecular Formula |

C10H7BrFNS |

|---|---|

Molecular Weight |

272.14 g/mol |

IUPAC Name |

5-(bromomethyl)-2-(4-fluorophenyl)-1,3-thiazole |

InChI |

InChI=1S/C10H7BrFNS/c11-5-9-6-13-10(14-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2 |

InChI Key |

CTPGIDDAWWBVLN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(S2)CBr)F |

Origin of Product |

United States |

Synthetic Strategies and Reaction Pathways for 5 Bromomethyl 2 4 Fluorophenyl Thiazole

Retrosynthetic Analysis of the 5-(Bromomethyl)-2-(4-fluorophenyl)thiazole Structure

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For this compound, the analysis begins by disconnecting the most reactive group, the bromomethyl moiety.

A primary disconnection at the C5-CH₂Br bond suggests a functional group interconversion (FGI) from a more stable precursor, such as 2-(4-fluorophenyl)-5-methylthiazole. This precursor is advantageous as the methyl group can be selectively halogenated in a subsequent step. This approach avoids carrying the reactive bromomethyl group through the entire synthesis, which could lead to unwanted side reactions.

The next disconnection targets the thiazole (B1198619) ring itself. The Hantzsch thiazole synthesis is a classic and highly effective method for forming this heterocyclic system. chemhelpasap.comyoutube.com This disconnection breaks the C-N and C-S bonds, leading to two key building blocks: an α-halocarbonyl compound and a thioamide. For the synthesis of 2-(4-fluorophenyl)-5-methylthiazole, the precursors would be 4-fluorobenzothioamide and a 3-halo-2-propanone, such as 1-chloroacetone or 1-bromoacetone. These starting materials are generally accessible, making this a viable and convergent synthetic route.

Direct Synthesis Approaches for the Thiazole Ring System

The formation of the 2-(4-fluorophenyl)thiazole (B3070699) core is the cornerstone of the synthesis. Various methods have been developed for constructing thiazole rings, primarily revolving around cyclization and annulation reactions.

The Hantzsch thiazole synthesis remains one of the most widely used and versatile methods for creating thiazole derivatives. mdpi.comorganic-chemistry.org This reaction involves the condensation and subsequent cyclization of an α-haloketone with a thioamide. chemhelpasap.comjpionline.org The general mechanism starts with an Sₙ2 reaction where the sulfur atom of the thioamide attacks the α-carbon of the haloketone, followed by an intramolecular condensation and dehydration to form the stable, aromatic thiazole ring. youtube.com

In the context of the target molecule's precursor, 4-fluorobenzothioamide is reacted with an α-haloketone like 1-bromoacetone. The reaction is typically carried out in a polar solvent such as ethanol (B145695) and may be heated to facilitate the reaction. nih.govmdpi.com This approach provides a direct route to the 2-aryl-5-methylthiazole scaffold.

| Reactant A | Reactant B | Typical Conditions | Product Type | Reference |

| Thioamide | α-Haloketone | Ethanol, Reflux | Substituted Thiazole | chemhelpasap.comyoutube.com |

| Thiourea | 2-Bromoacetophenone | Methanol, Heat | 2-Amino-4-phenylthiazole | chemhelpasap.com |

| Thiosemicarbazone | α-Bromomethyl aryl ketone | Ethanol, Reflux | 2-N-substituted amino-5-aryl-thiazole | researchgate.net |

This table presents generalized data on cyclization reactions for thiazole core formation.

Thiazole annulation refers to the construction of the thiazole ring onto an existing molecular fragment. The Hantzsch synthesis itself can be viewed as an annulation process where the thioamide and α-haloketone precursors combine to form the ring. acs.org For instance, the reaction between 2-bromo-4-fluoroacetophenone and various thiosemicarbazones yields 4-(4-fluorophenyl)thiazole derivatives, demonstrating how the fluorophenyl moiety can be incorporated from the α-haloketone precursor. nih.gov

Alternative precursor-based methods include the Cook-Heilbron synthesis, which produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide or isothiocyanates. jpionline.org While not directly applicable to the primary retrosynthetic route for this compound, these methods highlight the diversity of available strategies for building the thiazole core from different sets of precursors.

Introduction of the 5-(Bromomethyl) Moiety

Once the 2-(4-fluorophenyl)thiazole core is synthesized, the final step involves introducing the bromomethyl group at the C5 position. This can be achieved through direct bromination of an unsubstituted C5 or, more commonly, through the side-chain bromination of a 5-methylthiazole (B1295346) precursor.

Direct electrophilic halogenation of the thiazole ring can be used to introduce a bromine atom. The C5 position of the thiazole ring is generally the most susceptible to electrophilic attack, especially when the C2 and C4 positions are occupied. The synthesis of 5-Bromo-2-(4-fluorophenyl)thiazole has been reported, indicating that direct C5 bromination is a feasible transformation. bldpharm.com Reagents such as N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent can be employed for this purpose. However, controlling the regioselectivity can be challenging, and this method is often less preferred than the benzylic bromination of a methyl precursor due to potential side reactions and the formation of isomeric byproducts. Recent advances have also explored palladium-catalyzed C-H arylation at the C5 position, further underscoring the reactivity of this site for functionalization. rsc.org

A more reliable and widely used method for introducing the bromomethyl group is the free-radical bromination of the 2-(4-fluorophenyl)-5-methylthiazole precursor. The methyl group at the C5 position of the aromatic thiazole ring is analogous to a benzylic methyl group and is thus activated for radical halogenation.

This reaction is typically performed using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction is carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane (B81311) and is often initiated by heat or UV light. This method is highly selective for the benzylic position and effectively converts the 5-methyl group into the desired 5-(bromomethyl) moiety. The synthesis of structurally related compounds like 5-(bromomethyl)-2-(4-fluorophenyl)-4-(4-methoxyphenyl)thiazole supports the utility of this benzylic bromination strategy. nih.gov

| Substrate | Reagent | Initiator/Conditions | Product | Reference |

| 2-(4-fluorophenyl)-5-methylthiazole | N-Bromosuccinimide (NBS) | AIBN or BPO, Heat/Light | This compound | General Method nih.gov |

| Toluene | N-Bromosuccinimide (NBS) | UV light | Benzyl bromide | General Method |

| Ethylbenzene | N-Bromosuccinimide (NBS) | Benzoyl Peroxide (BPO) | (1-Bromoethyl)benzene | General Method |

This table presents representative data on benzylic bromination strategies.

The synthesis of this compound involves a multistep process where the strategic incorporation of the 2-(4-fluorophenyl) substituent is a critical phase. This section details the prevalent methodologies for introducing this specific aryl group onto the C2 position of the thiazole heterocycle and examines the functional group tolerance inherent to these synthetic pathways.

**2.4. Incorporation of the 2-(4-Fluorophenyl) Substituent

The introduction of the 2-(4-fluorophenyl) moiety can be accomplished through two primary approaches: the construction of the thiazole ring using a precursor already containing the aryl group, or the post-synthetic modification of a pre-formed thiazole ring.

The arylation at the C2 position of a thiazole is a fundamental transformation in the synthesis of compounds like this compound. Key methods include the Hantzsch thiazole synthesis and modern transition-metal-catalyzed cross-coupling reactions, particularly direct C-H arylation.

Hantzsch Thiazole Synthesis

A foundational method for constructing the 2-arylthiazole core is the Hantzsch synthesis. jpionline.org This approach involves the condensation and cyclization of an α-haloketone with a thioamide. To install the 4-fluorophenyl group at the C2 position, 4-fluorothiobenzamide (B1299959) is used as the key starting material. The reaction with an appropriate α-haloketone, such as 1,3-dichloroacetone, directly yields the 2-(4-fluorophenyl)thiazole scaffold, which can then undergo further functionalization (e.g., chloromethylation followed by bromination) at the C5 position.

Transition-Metal-Catalyzed Direct C-H Arylation

Direct C-H arylation has emerged as a more efficient and atom-economical alternative to classical methods. chemrxiv.org This strategy avoids the pre-functionalization of the thiazole ring (e.g., halogenation) typically required for traditional cross-coupling reactions. Palladium and nickel-based catalytic systems are prominently used for this purpose.

Palladium-catalyzed C-H arylation allows for the regioselective introduction of aryl groups. The selection of ligands and bases is crucial for controlling the site of arylation, as the C2 and C5 positions on the thiazole ring have different reactivities. nih.govwordpress.com For C2-selective arylation, specific catalytic systems, such as a combination of a palladium catalyst, a phosphine (B1218219) ligand like PPh₃, and a strong base like NaOᵗBu, can be employed to react a thiazole substrate with an aryl halide like 1-bromo-4-fluorobenzene. nih.gov

Nickel catalysis offers a complementary approach, with systems like DalPhos/Nickel catalysts enabling the C2 functionalization of thiazoles with a range of aryl electrophiles. nih.gov These modern methods often proceed under milder conditions than traditional syntheses.

Cross-Coupling Reactions

Traditional cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also viable. This pathway would involve reacting a 2-halothiazole (e.g., 2-bromothiazole) with (4-fluorophenyl)boronic acid in the presence of a palladium catalyst and a base. nih.gov While effective, this method requires the initial synthesis and isolation of the 2-halothiazole intermediate.

The following table provides a comparative overview of these primary arylation methods.

| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| Hantzsch Synthesis | 4-Fluorothiobenzamide, α-haloketone | Reflux in a solvent like ethanol | Builds the core ring structure directly; good for specific substitution patterns. | Requires synthesis of specific thioamide; conditions can be harsh. |

| Direct C-H Arylation (Pd-catalyzed) | Thiazole, 4-Fluorophenyl halide, Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., NaOᵗBu) | Elevated temperatures in solvents like DMA or DMF | High atom economy; avoids pre-functionalization of the thiazole. organic-chemistry.org | Regioselectivity can be a challenge; requires careful optimization of catalyst, ligand, and base. nih.gov |

| Suzuki-Miyaura Coupling | 2-Halothiazole, (4-Fluorophenyl)boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Heating in a solvent mixture (e.g., Toluene/Water) | Well-established and reliable; high yields. | Requires synthesis of a 2-halothiazole precursor. nih.gov |

The compatibility of various functional groups with the reaction conditions is a critical consideration when selecting a synthetic strategy. The presence of sensitive functional groups on either the thiazole precursor or the arylating agent can dictate the most suitable method.

Modern catalytic systems for direct arylation often exhibit broad functional group tolerance, a significant advantage over classical methods. Palladium-catalyzed reactions have been shown to be compatible with a wide array of functional groups on the aryl halide partner, including electron-withdrawing groups like acetyl, nitro, and nitrile, as well as halogens (fluoro) and trifluoromethyl groups. organic-chemistry.org This tolerance allows for the late-stage introduction of the aryl moiety into complex molecules.

Copper-catalyzed N-arylation reactions, a related class of transformations for heterocycles, have demonstrated compatibility with thermally sensitive groups such as alkynyl, hydroxy, amino, amido, and aldehyde functionalities under mild conditions. organic-chemistry.org This suggests that related C-arylation systems can also be designed to tolerate a diverse range of substituents, minimizing the need for protecting group strategies.

In contrast, the Hantzsch synthesis may be less forgiving. The often-acidic and high-temperature conditions can be incompatible with sensitive functional groups that might be present on the α-haloketone or thioamide starting materials.

The table below summarizes the compatibility of various functional groups with different synthetic methods for C2 arylation.

| Functional Group | Hantzsch Synthesis | Direct C-H Arylation (Pd/Ni-catalyzed) | Suzuki-Miyaura Coupling |

| Alkyl, Aryl | High | High | High |

| Esters, Amides | Moderate | High | High |

| Nitriles, Nitro | Moderate | High organic-chemistry.org | High |

| Aldehydes, Ketones | Low | Moderate to High organic-chemistry.org | Moderate to High |

| Alcohols, Amines | Low (may require protection) | Moderate to High (may require specific conditions) organic-chemistry.org | Moderate (may require protection) |

| Halogens (Br, I) | High | Moderate (can be reactive sites) | Moderate (can be reactive sites) |

| Alkynes | Low | High organic-chemistry.org | High |

This analysis highlights that while the Hantzsch synthesis is a powerful tool for building the fundamental 2-(4-fluorophenyl)thiazole structure, modern palladium- and nickel-catalyzed direct C-H arylation methods offer superior functional group tolerance, providing greater flexibility in the synthesis of complex derivatives.

Chemical Reactivity and Mechanistic Studies of 5 Bromomethyl 2 4 Fluorophenyl Thiazole

Nucleophilic Substitution Reactions at the Bromomethyl Group

The benzylic-like position of the bromomethyl group on the thiazole (B1198619) ring renders it highly reactive towards a variety of nucleophiles. This reactivity is a cornerstone for the synthesis of a wide array of derivatives, as the bromine atom is readily displaced in standard nucleophilic substitution reactions.

The carbon-bromine bond in the bromomethyl moiety is readily cleaved by nitrogen-based nucleophiles, leading to the formation of various aminomethylthiazole derivatives. Reactions with primary and secondary amines, such as pyrrolidine, piperidine, and morpholine, typically proceed smoothly to yield the corresponding tertiary amines. pleiades.online These reactions are fundamental in medicinal chemistry for introducing amine functionalities that can modulate a compound's physicochemical properties and biological activity.

Table 1: Examples of Amination Reactions

| Nucleophile | Resulting Derivative |

|---|---|

| Pyrrolidine | 2-(4-fluorophenyl)-5-(pyrrolidin-1-ylmethyl)thiazole |

| Piperidine | 2-(4-fluorophenyl)-5-(piperidin-1-ylmethyl)thiazole |

Note: This table represents expected products based on analogous reactions. pleiades.online

Sulfur-based nucleophiles effectively displace the bromide to form new carbon-sulfur bonds. Thiolates, generated from thiols like butanethiol and thiophenol, react to produce the corresponding thioethers. pleiades.online Additionally, reagents such as sodium N,N-diethyldithiocarbamate can be used to introduce dithiocarbamate (B8719985) groups. pleiades.online Another common method involves using S-benzylisothiouronium halides as stable, odorless thiol equivalents for synthesizing S-benzyl thioethers. unisa.edu.auresearchgate.net These reactions are crucial for creating sulfur-containing analogues of the parent compound.

Table 2: Thiolation Reaction Examples

| Nucleophile | Resulting Derivative |

|---|---|

| Potassium thiophenolate | 2-(4-fluorophenyl)-5-((phenylthio)methyl)thiazole |

| Sodium N,N-diethyldithiocarbamate | Diethylcarbamodithioic acid S-((2-(4-fluorophenyl)thiazol-5-yl)methyl) ester |

Note: This table represents expected products based on analogous reactions. pleiades.onlineresearchgate.net

Oxygen-containing nucleophiles also participate in substitution reactions at the bromomethyl position. For instance, treatment with sodium acetate (B1210297) in acetic acid leads to the formation of the corresponding acetoxy derivative. pleiades.online Stronger bases like phenolates can also be used, though these reactions may require specific conditions, such as phase-transfer catalysis, to avoid decomposition of the thiazole ring. pleiades.online

Table 3: Reactions with Oxygen Nucleophiles

| Nucleophile | Reaction Conditions | Resulting Derivative |

|---|---|---|

| Sodium acetate | Acetic acid | (2-(4-fluorophenyl)thiazol-5-yl)methyl acetate |

Note: This table represents expected products based on analogous reactions. pleiades.online

Electrophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring itself can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents. For thiazole rings, the 5-position is often susceptible to electrophilic attack. In a related analogue, the 5-position of a 2,4-disubstituted thiazole ring was successfully brominated using N-bromosuccinimide (NBS) through an electrophilic substitution mechanism. nih.gov This suggests that if the 5-position were unsubstituted, it would be a primary site for electrophilic attack. However, since the target compound is already substituted at the 5-position with a bromomethyl group, further electrophilic substitution on the thiazole ring is less common and would likely occur at the 4-position, if at all, depending on the reaction conditions and the directing effects of the existing groups.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. While the bromomethyl group is typically involved in nucleophilic substitution, a bromine atom directly attached to the thiazole ring would be the primary site for such coupling reactions.

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide using a palladium catalyst, is a versatile method for creating C-C bonds. nih.gov In heterocyclic systems, this reaction is frequently used to attach aryl or other groups to the ring. researchgate.net For a molecule like 5-bromo-2-(4-fluorophenyl)thiazole, the bromine atom on the thiazole ring would be the reactive site for Suzuki coupling. nih.govrsc.org The reaction involves the coupling of the bromo-thiazole with various aryl boronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. nih.govnih.gov This methodology allows for the synthesis of a diverse range of 5-aryl-2-(4-fluorophenyl)thiazole derivatives. The efficiency of the coupling can be influenced by the choice of solvent, base, and catalyst. nih.govsemanticscholar.org

Table 4: Representative Suzuki-Miyaura Coupling Reaction

| Reactants | Catalyst | Conditions | Product Example |

|---|

Note: This table illustrates a potential Suzuki-Miyaura reaction based on analogous systems. nih.govnih.gov

Other Palladium-Catalyzed Transformations

While Suzuki, Heck, and Sonogashira reactions are common for aryl halides, the bromomethyl group in 5-(bromomethyl)-2-(4-fluorophenyl)thiazole allows for a different set of palladium-catalyzed transformations. These reactions would typically involve the activation of the C(sp³)-Br bond. Analogous palladium-catalyzed reactions of benzylic halides suggest potential transformations for this compound, such as carbonylation and cyanation. However, specific studies on this compound are limited.

One can infer potential reactivity from studies on similar structures. For instance, palladium-catalyzed cross-coupling of five-membered heterocyclic silanolates has been demonstrated as a viable method for forming C-C bonds. nih.gov Although not directly involving a bromomethyl group, this indicates the utility of palladium catalysis in functionalizing thiazole rings.

| Transformation | Catalyst/Reagents | Product | Notes |

| Carbonylation | Pd catalyst, CO | 2-(4-fluorophenyl)thiazole-5-acetic acid derivative | Hypothetical, based on known palladium-catalyzed carbonylations of benzylic halides. |

| Cyanation | Pd catalyst, CN source | 2-(4-fluorophenyl)thiazole-5-acetonitrile | Hypothetical, based on known palladium-catalyzed cyanations. |

Other Significant Transformation Pathways (e.g., Reduction, Oxidation)

The bromomethyl group is the primary site for reduction and oxidation reactions.

Reduction:

The bromomethyl group can be reduced to a methyl group or converted to a hydroxymethyl group. A common reagent for the reduction of benzylic halides to the corresponding hydrocarbon is sodium borohydride (B1222165) (NaBH₄), often in the presence of a catalyst or in a suitable solvent system. The conversion to an alcohol (hydroxymethyl group) can be achieved through hydrolysis, which is a nucleophilic substitution reaction, or via initial conversion to an acetate followed by hydrolysis.

Oxidation:

Oxidation of the bromomethyl group can yield the corresponding aldehyde, 2-(4-fluorophenyl)thiazole-5-carbaldehyde. Various oxidizing agents can be employed for this transformation, such as dimethyl sulfoxide (B87167) (DMSO) based oxidations (e.g., Swern, Moffatt) or using other mild oxidizing agents to avoid over-oxidation to the carboxylic acid.

| Transformation | Reagents | Product |

| Reduction to methyl | NaBH₄ / Lewis acid | 5-methyl-2-(4-fluorophenyl)thiazole |

| Conversion to alcohol | H₂O or OH⁻ | (2-(4-fluorophenyl)thiazol-5-yl)methanol |

| Oxidation to aldehyde | DMSO, oxalyl chloride, Et₃N (Swern) | 2-(4-fluorophenyl)thiazole-5-carbaldehyde |

Reaction Mechanism Elucidation for Key Transformations

The key transformations of this compound are expected to be dominated by the reactivity of the bromomethyl group, which primarily undergoes nucleophilic substitution reactions.

The mechanism of nucleophilic substitution at a benzylic-like position can proceed through either an Sₙ1 or Sₙ2 pathway. The stability of the potential carbocation intermediate is a key factor in determining the operative mechanism. The thiazole ring, being aromatic and containing heteroatoms, can stabilize an adjacent positive charge through resonance. The electron-withdrawing 4-fluorophenyl group at the 2-position would likely destabilize the carbocation to some extent, potentially favoring an Sₙ2 mechanism.

In an Sₙ2 mechanism , a nucleophile directly attacks the carbon atom bearing the bromine, leading to a concerted displacement of the bromide ion. This process involves a backside attack and results in an inversion of stereochemistry if the carbon were chiral.

In a hypothetical Sₙ1 mechanism , the C-Br bond would first break to form a thiazol-5-ylmethyl carbocation. This carbocation would be planar, and a subsequent attack by a nucleophile could occur from either face, leading to a racemic mixture if the starting material were chiral.

The actual mechanism would likely be influenced by the reaction conditions, such as the nature of the nucleophile, the solvent, and the temperature. For many reactions involving benzylic-type halides, a borderline mechanism exhibiting characteristics of both Sₙ1 and Sₙ2 pathways is often observed. Without specific experimental studies on this compound, the precise mechanistic details remain speculative. The thiazole ring itself can undergo various reactions such as electrophilic and nucleophilic substitutions, but the presence of the highly reactive bromomethyl group makes it the most probable site of initial transformation. nih.govpharmaguideline.com

Structural Modifications and Derivatization of 5 Bromomethyl 2 4 Fluorophenyl Thiazole

Design Principles for Novel 5-(Substituted-methyl)-2-(4-fluorophenyl)thiazole Derivatives

The design of new derivatives originating from 5-(bromomethyl)-2-(4-fluorophenyl)thiazole is guided by established medicinal chemistry principles aimed at enhancing biological activity and exploring structure-activity relationships (SAR). The thiazole (B1198619) ring is a prominent scaffold in drug discovery, known for its presence in numerous pharmacologically active compounds. spast.orgijper.org Its versatility allows for a wide range of chemical modifications. spast.org

A primary design strategy involves the modification of the bromomethyl group at the C5 position. The bromine atom serves as a reactive handle, facilitating nucleophilic substitution reactions to introduce a diverse array of functionalities. This approach allows for the systematic alteration of steric and electronic properties in this region of the molecule, which can be crucial for interaction with biological targets. The introduction of various azole rings at this position, for instance, has been explored to create new series of compounds. mdpi.com

Furthermore, the core thiazole structure itself is a target for modification. The goal is to synthesize novel compounds that are related to known pharmacologically active molecules by retaining essential structural features while introducing new elements to discover new leads. spast.org Structure-based design, which utilizes knowledge of a biological target's three-dimensional structure, can also guide the rational design of new derivatives to optimize interactions and improve efficacy. researchgate.net The development of thiazole-based stilbene (B7821643) analogs, for example, has been pursued to expand structural diversity and investigate potential anticancer activities. nih.gov

Synthesis of Thiazole Analogues with Varied Substituents at the C2 Position

The synthesis of analogues with different substituents at the C2 position of the thiazole ring is a common strategy to explore the chemical space around this scaffold. Various synthetic routes are employed to introduce diverse functionalities, including amides, styryl groups, and other heterocyclic moieties.

One prominent method for modifying the C2 position involves the Hantzsch thiazole synthesis, which can be adapted to create a variety of 2,4-disubstituted thiazoles. jpionline.org For more direct modification of a pre-existing thiazole, multi-step reaction sequences are often necessary. For instance, to create thiazole-based stilbene analogs, a 2-methylthiazole (B1294427) intermediate can be brominated at the benzylic position to yield a 2-(bromomethyl)thiazole. This intermediate then undergoes an Arbuzov reaction to form a phosphonate, which is subsequently used in a Wittig-Horner reaction with various benzaldehydes to yield the desired (E)-2-styrylthiazole derivatives. nih.gov

Another approach involves functionalizing a 2-aminothiazole (B372263) core. The amino group at the C2 position can be acylated with different acid chlorides or activated carboxylic acids to produce a library of amide derivatives. nih.govresearchgate.net This method allows for the introduction of a wide range of substituents, including benzamides, heterocyclic amides, and fatty amides, providing a straightforward way to probe the SAR at this position. nih.gov

The table below summarizes the synthesis of various thiazole analogues with modifications at the C2 position, based on a 4-(4-fluorophenyl)thiazole core, similar to the parent compound.

| Entry | C2-Substituent | Synthetic Method | Precursor | Reference |

| 1 | (E)-Styryl | Wittig-Horner Reaction | 2-(diethoxyphosphorylmethyl)-4-(4-fluorophenyl)thiazole | nih.gov |

| 2 | (E)-3-Methylstyryl | Wittig-Horner Reaction | 2-(diethoxyphosphorylmethyl)-4-(4-fluorophenyl)thiazole | nih.gov |

| 3 | (E)-4-tert-Butylstyryl | Wittig-Horner Reaction | 2-(diethoxyphosphorylmethyl)-4-(4-fluorophenyl)thiazole | nih.gov |

| 4 | Benzamide | Acylation | 2-Amino-4,5-diarylthiazole | nih.gov |

| 5 | Heterocyclic Amide | Acylation | 2-Amino-4,5-diarylthiazole | nih.gov |

Exploration of Structural Isomers and Related Thiazole Scaffolds

The exploration of structural isomers and related heterocyclic scaffolds is crucial for understanding the broader structural requirements for biological activity and for the discovery of novel chemical entities. This involves the synthesis of regioisomers and the fusion of the thiazole ring with other cyclic systems.

In reactions involving multifunctional reagents, the formation of more than one structural isomer is often possible. For example, the reaction of a bromoketone with a heterocyclic amine can potentially lead to different regioisomers depending on the reaction pathway. mdpi.com Spectroscopic techniques, particularly NMR, are essential to elucidate and confirm the actual structure of the product formed. mdpi.com

Beyond simple isomers, medicinal chemists often explore entirely new, yet related, scaffolds. This can involve fusing the thiazole ring with other heterocyclic systems to create more complex, rigid structures. An example is the synthesis of thiazolo[4,5-g]quinazoline (B15349450) and its regioisomers. mdpi.com These fused systems can present different three-dimensional shapes and substituent vectors compared to the parent thiazole, potentially leading to novel biological activities. The synthetic strategy for such molecules often involves building the quinazoline (B50416) ring first, followed by the annulation of the thiazole ring. mdpi.com

Other related scaffolds that have been investigated include thiazolo[5,4-d]thiazoles, which are explored for their unique electronic and photophysical properties. rsc.orgrsc.org The synthesis of these and other related scaffolds expands the diversity of thiazole-based compounds, providing new avenues for drug discovery and materials science.

Structure-Reactivity Relationships in this compound Analogues

The study of structure-reactivity relationships (SRR) and structure-activity relationships (SAR) provides critical insights into how chemical modifications influence the properties and biological effects of this compound analogues.

The reactivity of the bromomethyl group at the C5 position is a key aspect of its chemistry. This group acts as an electrophile, readily participating in substitution reactions. The stability of the resulting carbocation or the transition state is influenced by the electronic nature of the rest of the molecule, including the substituent at the C2 position.

In the context of biological activity, systematic modifications have revealed important SAR trends. For a series of thiazole-based stilbene analogs designed as DNA topoisomerase I (Top1) inhibitors, the nature of the substituent on the phenyl ring at the C2 position was found to be significant. nih.gov For instance, while the parent compound in a related series showed some activity, the introduction of specific substituents on the styryl moiety at C2, such as a 3-methyl or 4-tert-butyl group, led to compounds with potent cytotoxicity against cancer cell lines. nih.gov This suggests that the steric and electronic properties of the C2 substituent are crucial for biological activity.

The table below illustrates the structure-activity relationships for a series of (E)-2-styryl-4-(4-fluorophenyl)thiazole analogues, highlighting the impact of substitution on the styryl moiety on their cytotoxicity against the MCF-7 human breast cancer cell line. nih.gov

| Compound Analogue | Styryl Ring Substituent (R) | Cytotoxicity IC₅₀ (µM) against MCF-7 | Reference |

| Analogue 1 | H | > 50 | nih.gov |

| Analogue 2 | 3-CH₃ | 0.78 | nih.gov |

| Analogue 3 | 4-tert-Butyl | 1.12 | nih.gov |

| Analogue 4 | 4-Cl | 11.5 | nih.gov |

| Analogue 5 | 4-OCH₃ | 2.50 | nih.gov |

These findings underscore the importance of systematic structural modification in tuning the reactivity and biological profile of derivatives based on the this compound scaffold. mdpi.comnih.gov

Computational Chemistry and Theoretical Investigations of 5 Bromomethyl 2 4 Fluorophenyl Thiazole

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary method for investigating the properties of thiazole (B1198619) derivatives due to its balance of accuracy and computational efficiency. ekb.eg Studies on related thiazole compounds frequently employ DFT calculations, often using the B3LYP functional combined with basis sets like 6-31G(d,p) or 6-311G(d,p), to determine their optimized geometrical structures. nih.govresearchgate.net These calculations can be performed for the molecule in a gaseous phase or by incorporating solvent effects to simulate conditions in an aqueous solution. researchgate.net For thiazole derivatives, DFT is used to analyze the molecular structure and how it influences the compound's physical and thermal characteristics. researchgate.net The results from DFT calculations are often compared with experimental data, such as X-ray crystallography, to validate the theoretical model. nih.gov

Ab initio methods, such as the Hartree-Fock (HF) method, are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. While foundational, ab initio HF methods are often considered less accurate than DFT for many molecular applications. mdpi.com In studies comparing different computational approaches for thiazole derivatives, DFT methods like B3LYP have been shown to be superior to the scaled HF approach for accurately predicting molecular properties and vibrational frequencies. mdpi.com Nonetheless, ab initio calculations remain a valuable tool for providing a baseline theoretical description of a molecule's electronic structure.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a critical application of quantum chemistry used to predict the reactivity of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key parameter for describing molecular stability and reactivity. ekb.eg A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For various thiazole derivatives, this energy gap has been calculated to understand their chemical behavior. nih.govresearchgate.net For instance, DFT calculations on some thiazole analogs have shown that the HOMO and LUMO are often localized over the thiazole and adjacent aromatic rings. nih.gov The determination of FMO localization is important for establishing the preferred regions of the molecule for electrophilic and nucleophilic attack. nih.gov

| Thiazole Derivative | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| (Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene) acetate (B1210297) (6) | B3LYP/6-31G(d,p) | -5.3582 | -0.8765 | 4.4818 | nih.gov |

| (Z)-ethyl 2-cyano-2-(5-((E)-3-(dimethylamino)acryloyl)-3-phenylthiazol-2(3H)-ylidene)acetate (11) | B3LYP/6-31G(d,p) | -5.3210 | -1.5715 | 3.7495 | nih.gov |

| A Phenyl Thiazole Analog (Gaseous Phase) | DFT | Not Specified | Not Specified | 4.573 | researchgate.net |

| A Phenyl Thiazole Analog (Aqueous Phase) | DFT | Not Specified | Not Specified | 4.677 | researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution across a molecule and predict its reactive sites. researchgate.net The MEP map is a three-dimensional plot where different colors represent varying electrostatic potential values on the molecule's electron density surface.

Typically, MEP maps use a color spectrum where:

Red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue indicates regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack.

Green represents areas with neutral or zero potential.

By analyzing the MEP map of a molecule like 5-(Bromomethyl)-2-(4-fluorophenyl)thiazole, one can identify the electron-rich nitrogen and sulfur atoms of the thiazole ring and any electron-poor regions, thus providing valuable insights into its intermolecular interactions and chemical reactivity. researchgate.netresearchgate.net

Spectroscopic Property Predictions and Validation

Computational chemistry is also instrumental in predicting the spectroscopic properties of molecules, which can then be used to validate and interpret experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations, particularly using DFT, can predict the 1H and 13C NMR chemical shifts of a molecule. researchgate.net These predicted spectra serve as a valuable reference for assigning signals in experimentally obtained NMR data. The comparison between the calculated and observed chemical shifts helps confirm the proposed molecular structure. For thiazole derivatives, computational methods have been successfully used to corroborate the structures confirmed by experimental 1H NMR, 13C NMR, and mass spectrometry. researchgate.net

| Atom/Group | Nucleus | Typical Chemical Shift (δ, ppm) | Reference Context |

|---|---|---|---|

| Thiazole Ring Proton (H5) | 1H | 7.0 - 7.3 | ekb.egijcce.ac.ir |

| Phenyl Ring Protons | 1H | 7.2 - 8.2 | ekb.egmdpi.com |

| Thiazole Ring Carbons | 13C | 102 - 166 | ekb.egmdpi.com |

| Phenyl Ring Carbons | 13C | 122 - 142 | ekb.egmdpi.com |

Vibrational Spectroscopy (IR, Raman) Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for elucidating the structural features of molecules. When experimental spectra are unavailable, computational methods, primarily based on Density Functional Theory (DFT), are employed to predict the vibrational modes of a molecule like this compound.

A typical computational analysis would involve:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation. This is a prerequisite for accurate frequency calculations.

Frequency Calculation: Using a selected level of theory and basis set (e.g., B3LYP/6-311++G(d,p)), the harmonic vibrational frequencies are computed. These calculations yield a set of frequencies corresponding to specific vibrational modes, such as stretching, bending, and torsional motions of the atoms.

Spectral Simulation: The calculated frequencies and their corresponding intensities are used to generate theoretical IR and Raman spectra.

Mode Assignment: Each calculated frequency is assigned to a specific type of molecular vibration. This involves analyzing the atomic displacements for each mode. For this compound, key vibrational modes would include C-H, C-F, C-Br, and C=N stretching, as well as vibrations of the thiazole and phenyl rings.

A theoretical investigation would produce a detailed table of predicted vibrational frequencies and their assignments. For instance, characteristic vibrations for the key functional groups would be expected in the following regions:

| Functional Group / Moiety | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Phenyl Ring | C-H stretching | 3100 - 3000 |

| Phenyl Ring | C=C stretching | 1600 - 1450 |

| Thiazole Ring | Ring stretching | 1650 - 1300 |

| Bromomethyl (-CH₂Br) | C-H stretching | 3000 - 2900 |

| Bromomethyl (-CH₂Br) | C-Br stretching | 700 - 500 |

| Fluorophenyl | C-F stretching | 1250 - 1000 |

This table represents generalized expected wavenumber ranges for the functional groups present in the molecule. Precise, calculated values for this compound are not currently available in the surveyed literature.

Molecular Modeling for Ligand-Target Interactions

Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential therapeutic targets and understanding binding mechanisms.

A molecular modeling study of this compound would involve:

Target Selection: Identifying a biologically relevant protein target. Thiazole derivatives are known to interact with a wide range of proteins, including kinases, enzymes involved in microbial processes, and proteins associated with cancer. zsmu.edu.uanih.gov The selection of a target would be based on the therapeutic area of interest.

Preparation of Ligand and Receptor: The 3D structures of both the ligand (this compound) and the target protein are prepared. This includes optimizing the ligand's geometry and preparing the protein structure by adding hydrogen atoms and removing water molecules.

Docking Simulation: A docking algorithm is used to systematically sample various conformations of the ligand within the binding site of the protein. The algorithm calculates a scoring function to estimate the binding affinity for each pose.

Analysis of Results: The results are analyzed to identify the most favorable binding poses, the predicted binding energy (often in kcal/mol), and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that stabilize the ligand-protein complex.

For example, if a specific kinase were chosen as a target, the docking results would be presented in a table summarizing the binding affinity and key interacting amino acid residues.

| Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |

| Hypothetical Kinase A | Value | e.g., Lys72, Asp184 | e.g., Hydrogen Bond |

| Hypothetical Kinase A | Value | e.g., Leu25, Val57 | e.g., Hydrophobic |

This table is a template illustrating how docking results would be presented. Specific data for this compound against any particular target is not available in the reviewed scientific literature.

Future computational research is required to generate specific data for this compound, which would enable a more definitive analysis of its vibrational properties and its potential as a ligand for various biological targets.

Advanced Research Applications and Potential of 5 Bromomethyl 2 4 Fluorophenyl Thiazole Derivatives

Role in Organic Synthesis as a Versatile Building Block

In organic synthesis, the utility of a compound is often defined by its ability to act as a "building block"—a foundational unit that can be readily modified to construct more complex molecular architectures. 5-(Bromomethyl)-2-(4-fluorophenyl)thiazole exemplifies such a building block. Its primary role stems from the reactivity of the bromomethyl (-CH₂Br) group. This functional group is an excellent electrophile, making it susceptible to nucleophilic substitution reactions.

This reactivity allows for the straightforward introduction of the 2-(4-fluorophenyl)thiazole (B3070699) moiety into a larger molecular framework. Synthetic chemists can react it with a wide range of nucleophiles, such as amines, thiols, alcohols, and carbanions, to create a diverse library of derivatives. For instance, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide involves the use of a 2-amino-5-bromothiazole precursor, which is then elaborated through coupling reactions to attach the fluorophenyl group. mdpi.com This modular approach, where different sections of a target molecule are pieced together using reliable reactions, is central to modern drug discovery and materials development. The title compound serves as a key intermediate, enabling the systematic exploration of structure-activity relationships by allowing chemists to easily vary the part of the molecule attached to the bromomethyl linker.

Exploration in Medicinal Chemistry Research for Novel Bioactive Compounds

The thiazole (B1198619) scaffold is present in numerous pharmacologically important molecules, and derivatives of this compound are actively investigated for a wide range of therapeutic applications. science.gov

DNA topoisomerase IB (Top1) is a crucial enzyme involved in regulating DNA topology during processes like replication and transcription, making it a validated target for anticancer drugs. Research into thiazole-based stilbene (B7821643) analogs has identified them as potential Top1 inhibitors. A study focused on these compounds revealed that they possess variable but significant Top1 inhibitory activity. rsc.orgresearchgate.net

One of the most potent compounds identified in the series was (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole, which demonstrated excellent Top1 inhibition, comparable to the well-known inhibitor Camptothecin (CPT). rsc.orgresearchgate.net Many of the synthesized compounds also showed high cytotoxicity against human breast cancer (MCF-7) and human colon cancer (HCT116) cell lines, with IC₅₀ values in the micromolar range. rsc.org The findings suggest that the thiazole core, substituted with moieties like 4-fluorophenyl, is a promising framework for developing new anticancer agents targeting DNA topoisomerase IB. rsc.orgresearchgate.net

Table 1: Cytotoxicity and Top1 Inhibitory Activity of Selected Thiazole-Based Stilbene Analogs

| Compound Name | Top1 Inhibition | Cytotoxicity IC₅₀ (μM) vs. MCF-7 | Cytotoxicity IC₅₀ (μM) vs. HCT116 |

|---|---|---|---|

| (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole | ++++ | 0.78 | <5.0 |

Source: Data compiled from Molecules, 2022. rsc.org

The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Thiazole derivatives have long been explored for this purpose. The 2,5-disubstituted thiazole framework is a common feature in compounds designed to combat bacterial and fungal infections. nih.gov

Research has demonstrated that modifications at the 2- and 5-positions of the thiazole ring can lead to potent antimicrobial activity. For example, a series of novel 2-(3-pyridyl)-4,5-disubstituted thiazoles were synthesized and tested against various pathogenic strains. sigmaaldrich.com One compound, 5-acetyl-4-methyl-2-(3-pyridyl)thiazole, exhibited antibacterial activity against Staphylococcus epidermidis with a Minimum Inhibitory Concentration (MIC) of 0.24 μg/mL, which was twice as potent as the standard drug ampicillin. sigmaaldrich.com It also showed strong antifungal activity against Geotricum candidum. sigmaaldrich.com Structure-activity relationship studies indicated that smaller substituents on the thiazole nucleus generally resulted in better antimicrobial activity. sigmaaldrich.com The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic parts, may facilitate their penetration into microbial cell membranes, contributing to their inhibitory action against both Gram-positive and Gram-negative bacteria. nih.gov

Beyond topoisomerases, thiazole derivatives are being investigated as inhibitors of other critical cellular enzymes.

Kinase Targets: Protein kinases are key regulators of cellular processes, and their abnormal function is often implicated in diseases like cancer. researchgate.netrsc.org Thiazole derivatives have shown significant potential as kinase inhibitors. researchgate.netrsc.orgchemscene.com The thiazole scaffold is a versatile framework for designing small molecules that can interact with the active sites of various kinases. researchgate.netrsc.org For example, thiazole derivatives containing a phenyl sulfonyl group were synthesized as inhibitors of the B-RAFV600E kinase, with some compounds showing exceptional inhibitory effects at nanomolar concentrations, surpassing the standard drug dabrafenib. researchgate.net The structural features of thiazoles make them highly suitable for targeting both serine/threonine and tyrosine kinases. researchgate.netrsc.org

DNA Gyrase: Bacterial DNA gyrase is an essential type II topoisomerase that is a well-established target for antibacterial drugs, distinct from human topoisomerases. nih.govnih.gov Thiazole derivatives have emerged as a promising class of DNA gyrase inhibitors, offering a potential alternative to quinolone antibiotics. nih.govresearchgate.net Studies on thiazolyl-triazole Schiff bases and morpholine-based thiazoles have identified compounds with potent inhibitory activity against DNA gyrase. nih.govresearchgate.net Molecular docking studies suggest these compounds can bind effectively within the active pocket of the enzyme. researchgate.net Optimized series of 4,5,6,7-tetrahydrobenzo[d]thiazole-based derivatives have shown improved, nanomolar inhibition of DNA gyrase from both Staphylococcus aureus and Escherichia coli. sigmaaldrich.com

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuing search for more effective anticonvulsant drugs. The thiazole ring is considered a valuable pharmacophore in the development of new anticonvulsant agents. researchgate.netresearchgate.net

Several studies have synthesized and evaluated thiazole-containing compounds for their ability to prevent seizures in rodent models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. researchgate.netresearchgate.net In one study, a series of 3a-substituted tetrahydropyrrolo[2,1-b]thiazol-1-ones was synthesized, with the most active compound showing a median effective dose (ED₅₀) of 24.3 mg/kg in mice and 15.9 mg/kg in rats against isoniazid-induced seizures. mdpi.com Another series of thiazole-bearing 4-thiazolidinones also produced compounds with excellent anticonvulsant activity in both MES and PTZ models. researchgate.net These findings highlight the potential of the thiazole scaffold in designing new therapeutic agents for epilepsy. researchgate.netresearchgate.netmdpi.com

Table 2: Anticonvulsant Activity of a Lead Tetrahydropyrrolo[2,1-b]thiazol-1-one Compound (2a)

| Animal Model | Median Effective Dose (ED₅₀, i.p.) |

|---|---|

| Mice | 24.3 mg/kg |

Source: Data from PubMed, synthesis and anticonvulsant activity study. mdpi.com

Applications in Material Science Research for Advanced Materials

The unique electronic properties of the thiazole ring make its derivatives attractive candidates for the development of advanced materials, particularly in the field of organic electronics. researchgate.net Thiazole is considered an electron-accepting (or electron-deficient) heterocycle due to the electronegative imine nitrogen atom. researchgate.netrsc.org This characteristic is highly valuable for creating organic semiconductors.

Thiazole-based materials are now extensively studied for applications in:

Organic Field-Effect Transistors (OFETs): These are key components in technologies like flexible displays and electronic paper. researchgate.netresearchgate.net

Organic Photovoltaics (OPVs) / Solar Cells: Thiazole-containing polymers are used as both electron donor and acceptor materials in the active layers of organic solar cells. nih.gov The rigidity, planarity, and electron-deficient nature of thiazole and its fused derivatives, like thiazolo[5,4-d]thiazole, help to optimize energy levels and molecular aggregation, leading to better device performance. rsc.orgnih.gov

Organic Light-Emitting Diodes (OLEDs): Thiazole derivatives have been incorporated into fluorescent materials (fluorophores) used as emitters in OLEDs. researchgate.netresearchgate.net Their electronic structure can be tuned to produce light of different colors, and researchers have developed thiazole-based materials for blue, orange, and red OLEDs. nih.govresearchgate.netrsc.orgnih.govmdpi.com

Sensors: Functionalized graphene decorated with fluorinated thiazole derivatives has been used to create highly sensitive electrochemical sensors for the detection of heavy metal ions. researchgate.net

The ability to synthesize a wide variety of thiazole derivatives allows for fine-tuning of their electronic and optical properties, making them a versatile class of building blocks for next-generation electronic and optoelectronic devices. rsc.orgresearchgate.net

Future Directions and Emerging Research Avenues for this compound Chemistry

The scaffold of this compound represents a pivotal starting point for the exploration of novel therapeutic agents. The inherent reactivity of the bromomethyl group, combined with the established biological significance of the 2-arylthiazole core, opens up numerous avenues for future research and development in medicinal chemistry. Emerging research is anticipated to focus on leveraging this versatile building block to synthesize diverse libraries of compounds with tailored biological activities.

Future research will likely concentrate on several key areas: the development of targeted anticancer agents, the creation of novel multi-target inhibitors, the application of green chemistry principles in synthesis, and the extensive use of computational modeling to guide drug design.

Targeted Anticancer Agent Development

The thiazole nucleus is a fundamental component of several clinically approved anticancer drugs, such as Dasatinib and Ixabepilone. researchgate.netnih.gov Research has demonstrated that thiazole derivatives can inhibit various biological targets crucial for cancer cell proliferation and survival. nih.gov Future work with this compound will likely involve its use as a precursor to synthesize derivatives that can act as potent and selective inhibitors of specific enzymes and pathways implicated in cancer.

Emerging strategies include:

Kinase Inhibition: Many thiazole-containing compounds have been developed as inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. researchgate.net The 2-(4-fluorophenyl)thiazole core can be functionalized via the bromomethyl group to create ligands that target the ATP-binding site of kinases like PI3K/mTOR, EGFR, and VEGFR-2. nih.govnih.gov The concurrent inhibition of multiple kinases, such as the dual inhibition of EGFR and VEGFR-2, has emerged as an effective therapeutic strategy to produce synergistic anticancer effects. nih.gov

Topoisomerase Inhibition: DNA topoisomerases are essential enzymes for DNA replication and are validated targets for cancer therapy. Novel thiazole derivatives have been investigated as potential topoisomerase II inhibitors, demonstrating the ability to bind to DNA via intercalation. nih.gov Future research could explore derivatives of this compound for their ability to stabilize the DNA-topoisomerase complex, leading to cancer cell death.

Microtubule Disruption: The thiazole core is present in microtubule-stabilizing agents like epothilones. researchgate.net The synthesis of new analogs from this compound could lead to compounds that interfere with microtubule dynamics, a proven strategy for cancer treatment.

A summary of recent findings on the anticancer activity of various thiazole derivatives is presented below, highlighting the potential targets for future research.

| Compound Class | Target Cancer Cell Line(s) | Key Findings |

| Novel Thiazole-Pyrazoline Hybrids | MCF-7, HepG-2, A549 | Several compounds showed promising anticancer activity against the three cell lines. ekb.eg |

| 2-Phenyl-4-trifluoromethyl Thiazole-5-carboxamides | A549, Bel7402, HCT-8 | Some derivatives exhibited moderate anticancer activities. mdpi.com |

| 4-(4-Bromophenyl)-thiazol-2-amine Derivatives | MCF7 | One compound, in particular, exhibited anticancer activity almost comparable to the reference drug, 5-fluorouracil. nih.gov |

| Pyrano[2,3-d]thiazole Derivative | HepG-2, MCF-7 | The compound exhibited a strong cytotoxic effect against liver (HepG-2) and breast (MCF-7) cancer cells, acting as a topoisomerase II inhibitor. nih.gov |

| Thiazole-based Coumarin/Benzofuran Hybrids | A-549, MCF-7 | A specific derivative demonstrated more potency than the standard drug erlotinib (B232) against lung (A-549) and breast (MCF-7) cancer cell lines via EGFR/VEGFR-2 inhibition. nih.gov |

Multi-Targeted Inhibitors and Antimicrobial Agents

The increasing prevalence of drug-resistant pathogens presents a significant global health challenge. nih.gov Thiazole derivatives have demonstrated a broad spectrum of antimicrobial activities. mdpi.com The this compound scaffold can be used to generate novel compounds aimed at combating bacterial and fungal infections. Future research will likely focus on:

Novel Antimicrobial Scaffolds: Synthesizing derivatives by reacting the bromomethyl group with various nucleophiles, such as heterocyclic amines or thiols, can yield compounds with enhanced antimicrobial properties. mdpi.com Research has shown that compounds containing more than one thiazole ring can exhibit enhanced therapeutic activities. mdpi.com

Dual-Action Agents: An emerging and highly promising research avenue is the development of single molecules that possess both anticancer and antimicrobial properties. nih.gov This multi-targeted approach could lead to more effective therapies, particularly for infections that are common in cancer patients. Derivatives of this compound could be designed to inhibit targets in both cancer cells and pathogenic microbes.

Green Chemistry and Advanced Synthesis

Conventional methods for synthesizing heterocyclic compounds often involve hazardous reagents and generate significant waste. researchgate.net Future directions in the chemistry of this compound will increasingly emphasize the adoption of green chemistry principles. researchgate.net This includes the use of environmentally friendly solvents, catalysts, and energy sources like microwave irradiation to improve reaction efficiency and reduce environmental impact. researchgate.net The development of one-pot, multi-component reactions will also be a priority, offering a more streamlined and cost-effective approach to generating libraries of thiazole derivatives for biological screening. researchgate.net

Computational Chemistry and In Silico Design

Computational tools are becoming indispensable in modern drug discovery. nih.gov Future research on this compound derivatives will heavily rely on in silico methods, such as:

Molecular Docking: To predict the binding affinity and interaction patterns of newly designed compounds with their biological targets (e.g., enzyme active sites). nih.govjpionline.org This helps in prioritizing the synthesis of compounds with the highest potential for activity.

ADME Modeling: To computationally predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates at an early stage. nih.gov This allows researchers to focus on molecules with favorable pharmacokinetic profiles, increasing the likelihood of success in later stages of drug development.

By integrating these advanced computational and synthetic strategies, the exploration of this compound chemistry is poised to yield a new generation of potent and selective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(Bromomethyl)-2-(4-fluorophenyl)thiazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of thiourea derivatives with α-bromoketones or halogenated intermediates. For example, bromomethyl thiazole derivatives are synthesized via nucleophilic substitution reactions using bromomethyl precursors (e.g., 2-(bromomethyl)thiazole) coupled with fluorophenyl groups under reflux in polar aprotic solvents (e.g., DMF) . Optimization includes adjusting reaction temperature (80–120°C), using catalysts like K₂CO₃, and controlling stoichiometry to minimize side reactions. Purity is verified via melting point analysis and chromatographic techniques .

Q. Which spectroscopic and analytical techniques reliably characterize this compound?

- Methodological Answer :

- FT-IR : Confirms functional groups (e.g., C-Br stretch at ~550–600 cm⁻¹, C-F stretch at ~1220 cm⁻¹) .

- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm for fluorophenyl) and the bromomethyl group (δ ~4.5 ppm). ¹³C NMR confirms thiazole ring carbons (δ 120–160 ppm) .

- Elemental Analysis : Validates stoichiometry (e.g., C, H, N, S, Br, F percentages) .

Q. How can undesired side reactions involving the bromomethyl group be minimized during synthesis?

- Methodological Answer : The bromomethyl group is highly reactive. Use inert atmospheres (N₂/Ar) to prevent hydrolysis, low-temperature reactions (0–5°C) to reduce alkylation byproducts, and anhydrous solvents (e.g., THF). Protecting groups for thiazole nitrogen may also improve selectivity .

Advanced Research Questions

Q. How is X-ray crystallography with SHELX software applied to determine the crystal structure?

- Methodological Answer : Single-crystal X-ray diffraction data are collected at 296 K. SHELXT solves the phase problem via intrinsic phasing, and SHELXL refines the structure using least-squares minimization. Key parameters include R-factor (<0.05), data-to-parameter ratio (>15:1), and validation of bond lengths/angles against established databases .

Q. What computational methods predict electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess reactivity, while Molecular Electrostatic Potential (MEP) maps identify nucleophilic/electrophilic sites. Molecular Dynamics (MD) simulations model solvation effects and conformational stability. Software like Gaussian or ORCA is used with B3LYP/6-31G(d) basis sets .

Q. How does the 4-fluorophenyl substituent influence biological activity compared to other aryl groups?

- Methodological Answer : Structure-activity relationship (SAR) studies compare fluorophenyl with bromophenyl, methylphenyl, or methoxyphenyl analogs. Bioassays (e.g., antifungal IC₅₀ via broth microdilution) show enhanced activity due to fluorine’s electron-withdrawing effects, improving target binding. Docking studies (AutoDock Vina) validate interactions with enzymes like Candida zeylanoides sterol demethylase .

Q. Can molecular docking elucidate binding modes with biological targets?

- Methodological Answer : Docking simulations (e.g., Glide, GOLD) align the compound’s thiazole core and fluorophenyl group into active sites (e.g., kinase ATP-binding pockets). Pose validation includes RMSD <2.0 Å and scoring functions (e.g., ChemPLP). For example, thiazole derivatives show π-π stacking with Phe residues and hydrogen bonding via the bromomethyl group .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.